molecular formula C20H21N3O2S2 B2973838 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 1448074-93-8

2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2973838
CAS No.: 1448074-93-8
M. Wt: 399.53
InChI Key: UQWQPUXDOMMKPN-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one (CAS 1448074-93-8) is a synthetic organic compound with a molecular formula of C20H21N3O2S2 and a molecular weight of 399.53 g/mol. This chemically complex molecule features a distinct piperazine core, a central structural motif found in numerous biologically active compounds, which is substituted with a 4-(thiophen-3-yl)thiazol group and a 2-phenoxypropanoyl chain. Its specific structural architecture suggests potential for significant interaction with various biological targets, making it a valuable scaffold in medicinal chemistry research. Compounds with related structural features, particularly those containing the arylpiperazine pharmacophore, have demonstrated promising pharmacological profiles in scientific investigations. Research on analogous molecules has highlighted their potential as dual-acting agents, specifically as antagonists at the 5-HT1A serotonin receptor while simultaneously inhibiting the serotonin transporter (SERT). This dual mechanism is of considerable interest for the development of novel antidepressant therapies, as it may lead to a faster onset of action compared to conventional selective serotonin reuptake inhibitors (SSRIs) . Furthermore, structurally similar thiazole and thiophene analogues have been explored for their utility in other therapeutic areas, including the treatment of autoimmune diseases and cancers, often through mechanisms involving the inhibition of key pathways like NF-kappa B activation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, a lead compound for structure-activity relationship (SAR) studies in neuropharmacology, or a tool compound for probing biological mechanisms related to central nervous system disorders and immune-inflammatory conditions.

Properties

IUPAC Name

2-phenoxy-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-15(25-17-5-3-2-4-6-17)19(24)22-8-10-23(11-9-22)20-21-18(14-27-20)16-7-12-26-13-16/h2-7,12-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWQPUXDOMMKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperazine and thiophene rings via nucleophilic substitution reactions. The final step often involves the coupling of the phenoxy group to the propanone backbone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This compound may also interfere with DNA synthesis or protein function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of piperazine-thiazole derivatives. Below is a systematic comparison with structurally related compounds from the evidence:

Core Structural Variations

Compound (CAS/ID) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1448074-93-8 Piperazine-thiazole-thiophene Thiophen-3-yl, phenoxy-propanone 399.5 High thermal sensitivity; requires inert storage
1f () Piperazine-thiazole-urea Trifluoromethylphenyl, hydroxy-methoxybenzylidene 667.9 High yield (70.7%); melting point 198–200°C; ESI-MS m/z: 667.9
11a () Piperazine-thiazole-urea 3-Fluorophenyl, hydrazinyl-oxoethyl 484.2 Yield 85.1%; ESI-MS m/z: 484.2 [M+H]+
941909-05-3 () Piperazine-benzothiazole 6-Fluorobenzo[d]thiazole, 4-methoxyphenylthio 431.6 Smiles: COc1ccc(SCCC(=O)N2CCN(c3nc4ccc(F)cc4s3)CC2)cc1
Compound 4 () Thiazole-pyrazole-triazole 4-Chlorophenyl, 4-fluorophenyl ~500 (estimated) Isostructural with triclinic symmetry; planar conformation except fluorophenyl
Key Observations:
  • Substituent Diversity : The target compound lacks urea groups (common in and analogs), which may reduce hydrogen-bonding capacity but improve metabolic stability.
  • Thiophene vs. Fluorinated Aromatics : The thiophene group in the target compound introduces sulfur-based electronic effects, contrasting with fluorophenyl/chlorophenyl groups in analogs (e.g., 11a, 4), which enhance electronegativity and lipophilicity.
Key Observations:
  • Synthetic Efficiency : Urea derivatives (e.g., 1f, 11a) exhibit high yields (70–88%), suggesting robust synthetic routes. The target compound’s synthesis may follow similar piperazine-thiazole coupling strategies.
  • Spectroscopic Characterization : Analogs in and are validated via ESI-MS and ¹H-NMR, whereas data gaps exist for the target compound.

Functional Group Impact on Properties

  • Thiophene-Thiazole vs. Benzothiazole : The thiophene-thiazole system in the target compound may exhibit lower electron-withdrawing effects compared to fluorobenzo-thiazole (), affecting redox behavior or binding affinity.
  • Phenoxy-Propanone vs. Urea: The ketone group in the target compound offers different reactivity (e.g., susceptibility to nucleophilic attack) compared to urea’s hydrogen-bonding capability.

Biological Activity

2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a unique combination of structural elements, including a phenoxy group, a thiophene ring, and a piperazine moiety, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S with a molecular weight of 315.4 g/mol. The structural components include:

ComponentStructure
Phenoxy GroupC6_6H5_5O
Thiophene RingC4_4H3_3S
Piperazine MoietyC5_5H10_{10}N

The biological activity of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The phenoxy and thiophene groups may enhance binding affinity, while the piperazine ring influences conformation and reactivity. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one exhibit significant antimicrobial activity. For instance, derivatives with similar structures have demonstrated antifungal activity against various pathogens.

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound A300.03Candida albicans
Compound A310.25Cryptococcus neoformans
Compound A332Aspergillus fumigatus

Studies have shown that these compounds can disrupt microbial cell integrity, potentially through mechanisms involving DNA gyrase inhibition, leading to cell death .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole, against strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that the compound was taken up by more than 50% of microbial cells within 30 minutes, resulting in significant cell disruption without membrane disintegration. This suggests a mechanism involving intracellular targets such as DNA gyrase .

Evaluation of Anticancer Potential

Another study explored the anticancer potential of thiazole derivatives, indicating that modifications to the thiazole ring could enhance cytotoxicity against cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

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